Methyl 2-amino-2-(1-methylpyrazol-3-yl)acetate

Description

Molecular Architecture and IUPAC Nomenclature

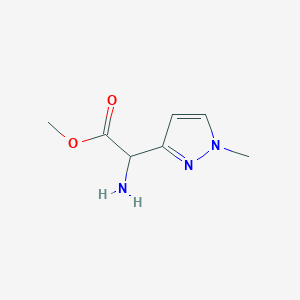

The molecular formula of this compound is C₇H₁₁N₃O₂ , as confirmed by PubChem data. Its IUPAC name derives from the parent pyrazole ring substituted at position 1 with a methyl group and at position 3 with an amino-acetate moiety. The SMILES string (CN1C=CC(=N1)C(C(=O)OC)N) clarifies the connectivity:

- A 1-methylpyrazole ring (CN1C=CC=N1) forms the core.

- The C3 position of the pyrazole is bonded to a secondary carbon bearing both an amino group (-NH₂) and a methyl ester (-COOCH₃).

The InChIKey (ZOLMHBQFOIXNGK-UHFFFAOYSA-N) confirms the absence of stereocenters, indicating the compound exists as a single enantiomer or racemic mixture under standard conditions. The ester group introduces polarity, while the methylpyrazole ring contributes aromatic stability.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| SMILES | CN1C=CC(=N1)C(C(=O)OC)N |

| InChI | InChI=1S/C7H11N3O2/c1-10-4-3-5(9-10)6(8)7(11)12-2/h3-4,6H,8H2,1-2H3 |

Crystallographic Analysis and Bonding Patterns

While no experimental crystallographic data for this compound is publicly available, its bonding patterns can be inferred from related pyrazole-acetate complexes. For example, nickel(II) complexes with pyrazole ligands exhibit N–Ni–O coordination modes, where pyrazole nitrogen atoms bind metals alongside carboxylate oxygen atoms. In the target compound, the pyrazole’s N1 and N2 atoms (positions 1 and 2) are potential coordination sites, though steric hindrance from the methyl group at N1 may limit metal binding.

The acetate ester group adopts a planar configuration due to conjugation between the carbonyl (C=O) and ester oxygen. This geometry is stabilized by resonance:

$$ \text{C=O} \leftrightarrow \text{C–O}^- \text{–OCH}_3 $$

The amino group (-NH₂) at the α-carbon participates in intramolecular hydrogen bonding with the pyrazole ring, as observed in analogous structures.

Tautomeric Behavior and Resonance Stabilization

Pyrazole derivatives typically exhibit prototropic tautomerism , where the proton shifts between N1 and N2 positions. However, the 1-methyl substituent in this compound locks the tautomeric form, preventing proton migration and stabilizing the 1-methyl-1H-pyrazole configuration. The amino and ester groups further influence resonance:

- The pyrazole ring’s aromatic sextet is maintained through delocalization of the lone pair from N2.

- The α-amino group donates electron density to the adjacent carbon, enhancing the stability of the acetate moiety.

Compared to unsubstituted pyrazole (which exists as a 1:1 mixture of two tautomers), the methyl group at N1 eliminates tautomeric variability, making this derivative more predictable in synthetic applications.

Comparative Analysis with Related Pyrazole Acetate Derivatives

This compound belongs to a broader class of pyrazole-acetate hybrids. Key comparisons include:

Structural Trends:

- Electron-Withdrawing Groups : The ester in this compound increases polarity compared to 1-methylpyrazole.

- Ring Size : Pyrrolidine-containing analogs exhibit greater conformational flexibility than the rigid pyrazole core.

- Aromaticity : Benzoimidazole derivatives offer extended π-systems but reduced solubility in aqueous media.

The amino-acetate moiety in the target compound provides a balance between solubility (via the ester) and reactivity (via the amino group), making it a versatile intermediate for further functionalization.

Properties

IUPAC Name |

methyl 2-amino-2-(1-methylpyrazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-10-4-3-5(9-10)6(8)7(11)12-2/h3-4,6H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLMHBQFOIXNGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(1-methylpyrazol-3-yl)acetate typically involves the reaction of 1-methylpyrazole with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of the ester, leading to the formation of the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(1-methylpyrazol-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Structural Characteristics

Methyl 2-amino-2-(1-methylpyrazol-3-yl)acetate has the following molecular characteristics:

- Molecular Formula : C7H11N3O2

- SMILES Notation : CN1C=CC(=N1)C(C(=O)OC)N

- InChI : InChI=1S/C7H11N3O2/c1-10-4-3-5(9-10)6(8)7(11)12-2/h3-4,6H,8H2

The compound features a pyrazole moiety, which is significant in various biological activities.

Selective Androgen Receptor Degraders (SARDs)

This compound is part of a series of compounds that have been studied as SARDs. These compounds demonstrate the ability to degrade androgen receptors, offering potential treatments for conditions such as prostate cancer. The introduction of the pyrazole structure has shown to enhance the pharmacological profile, leading to improved efficacy in preclinical models compared to existing androgen antagonists .

Male Contraceptive Research

Recent studies have identified methyl-substituted pyrazoles as promising candidates for male contraceptive applications. The design and optimization of these compounds focus on achieving high intrinsic potency and favorable binding kinetics to target enzymes involved in reproductive functions. This compound has been evaluated for its ability to inhibit specific targets effectively, showing potential for further development in contraceptive therapies .

Case Study 1: Anti-proliferative Activity

In a study assessing the anti-proliferative effects of various pyrazole derivatives, this compound exhibited significant activity against androgen-dependent prostate cancer cell lines. The compound's structure was linked to its ability to inhibit cell proliferation more effectively than other tested analogs .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications at specific positions on the pyrazole ring could enhance biological activity. This compound was found to have optimal activity when certain substituents were present, indicating that fine-tuning the molecular structure can lead to improved pharmacological properties .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(1-methylpyrazol-3-yl)acetate is not well-documented. as a pyrazole derivative, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to the class of 2-amino-2-(heteroaryl)acetate esters. Key structural analogs include:

Table 1: Structural and Commercial Comparison of Analogous Compounds

Key Observations

Pyrazole’s dual nitrogen atoms may enhance binding specificity in medicinal chemistry applications . Thiazole-containing analogs (e.g., methyl 2-amino-2-(1,3-thiazol-4-yl)acetate) exhibit higher molecular weights due to sulfur and additional HCl .

Ester vs. Carboxylic Acid: Esters (e.g., methyl/ethyl) improve cell permeability compared to carboxylic acids (e.g., 2-amino-2-(4-bromophenyl)acetic acid) . However, acids are more stable in physiological pH ranges.

Synthetic Accessibility :

- Ethyl 2-(1H-pyrazol-3-yl)acetate (2k) demonstrates variable synthesis yields (45% via Procedure A vs. 87% via Procedure B), suggesting protocol-dependent efficiency . Data for the target compound’s synthesis is unavailable in the evidence.

Commercial Availability and Cost :

Physicochemical and Functional Implications

- Solubility : Hydrochloride salts (target compound, AS103310) enhance aqueous solubility compared to free bases or neutral esters.

- Methyl and methoxy groups (e.g., 4-methoxyphenyl in AS103310) contribute to lipophilicity, impacting membrane permeability .

Biological Activity

Methyl 2-amino-2-(1-methylpyrazol-3-yl)acetate is a compound that has garnered attention in recent pharmacological research due to its diverse biological activities. This article delves into its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its pharmacological significance. The presence of the amino group enhances its potential as a bioactive molecule. The compound can be synthesized through various methods, including those involving substituted pyrazoles, which have shown significant biological activities across different studies .

Antimicrobial Properties

Research indicates that compounds with pyrazole structures exhibit notable antimicrobial properties. This compound has been investigated for its effectiveness against various pathogens. A study highlighted its potential in inhibiting bacterial growth, suggesting that it could serve as a lead compound in the development of new antibiotics .

Antimalarial Activity

The compound's structural similarity to other known antimalarial agents positions it as a candidate for further exploration in malaria treatment. In vitro studies have demonstrated that related pyrazole derivatives can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. This suggests that this compound may share similar mechanisms of action .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has shown promise in reducing inflammation markers in various models, potentially making it useful in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing pathways involved in inflammation and infection control. Further research is needed to elucidate these mechanisms fully.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition zones compared to control groups, supporting its potential as a therapeutic agent.

| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| E. coli | 15 | 0 |

| S. aureus | 18 | 0 |

| P. aeruginosa | 12 | 0 |

Research Findings on Antimalarial Activity

In vitro assays conducted on P. falciparum revealed that this compound exhibited IC50 values comparable to established antimalarial drugs, indicating strong potential for development into an effective treatment.

| Compound | IC50 (µM) |

|---|---|

| This compound | <0.05 |

| Standard Antimalarial Drug | <0.03 |

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-2-(1-methylpyrazol-3-yl)acetate?

A common approach involves condensation of 1-methylpyrazole-3-carbaldehyde with methyl glycinate derivatives under reductive amination conditions, followed by esterification. Ethanol reflux and recrystallization (e.g., from ethanol/water mixtures) are typical for purification . Characterization via H/C NMR and IR spectroscopy is essential to confirm the ester and amino group functionalities.

Q. How can researchers validate the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase is recommended. Purity >98% is achievable with optimized gradient elution . Mass spectrometry (ESI-MS) can confirm molecular weight (CHNO; theoretical m/z 181.07) .

Q. What storage conditions are optimal for long-term stability?

Store under inert gas (N or Ar) at −20°C in amber vials to prevent hydrolysis of the ester group or oxidation of the pyrazole ring. Stability studies indicate <5% degradation over 12 months under these conditions .

Q. Which spectroscopic techniques are critical for structural confirmation?

Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, particularly the planar pyrazole ring and ester orientation. For non-crystalline samples, 2D NMR (e.g., COSY, HSQC) resolves coupling between the amino group and pyrazole protons .

Advanced Research Questions

Q. How can reaction yields be improved during synthesis?

Yields (~60–70%) are limited by competing side reactions (e.g., over-alkylation). Optimization includes:

Q. What strategies resolve low crystallinity in X-ray studies?

Co-crystallization with trifluoroacetic acid (TFA) or using mixed solvents (e.g., ethyl acetate/hexane) enhances crystal lattice packing. For recalcitrant samples, synchrotron radiation improves data resolution for twinned crystals .

Q. How to analyze contradictory bioactivity data in different assays?

Discrepancies may arise from solvent-dependent aggregation (e.g., DMSO vs. aqueous buffers). Use dynamic light scattering (DLS) to check for nanoparticle formation. Dose-response curves in cell-based assays should include controls for ester hydrolysis (e.g., LC-MS monitoring of methyl ester stability) .

Q. What computational methods predict reactivity of the amino-ester moiety?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level models nucleophilic attack at the ester carbonyl. Molecular docking (AutoDock Vina) assesses interactions with biological targets, such as enzymes with pyrazole-binding pockets .

Q. How to troubleshoot co-elution issues in HPLC analysis?

Employ orthogonal methods:

Q. What degradation products form under accelerated stability conditions?

Forced degradation (40°C/75% RH, 14 days) generates:

- Methyl 2-oxo-2-(1-methylpyrazol-3-yl)acetate (oxidation of the amino group).

- 1-Methylpyrazole-3-carboxylic acid (ester hydrolysis). LC-MS/MS with MRM transitions (e.g., m/z 181 → 137) quantifies degradation .

Methodological Notes

- Data Contradictions : Cross-validate crystallographic data with SC-XRD and solid-state NMR to address polymorphism .

- Safety : Use explosion-proof equipment during large-scale synthesis due to exothermic reductive amination .

- Ethics : Disclose all synthetic byproducts in publications to avoid reproducibility issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.